N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide
CAS No.:
Cat. No.: VC11409604
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O2S |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H19N3O2S/c1-3-19(4-2)13-8-7-12(14(20)10-13)11-17-18-16(21)15-6-5-9-22-15/h5-11,20H,3-4H2,1-2H3,(H,18,21)/b17-11+ |
| Standard InChI Key | XACAHTXEQUTLIK-GZTJUZNOSA-N |
| Isomeric SMILES | CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)O |
| SMILES | CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CS2)O |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CS2)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name is N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]thiophene-2-carboxamide, reflecting its E-configuration around the imine bond . The planar thiophene ring and conjugated benzylidene system enable π-π interactions, which are critical for binding to biological targets. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 317.4 g/mol | |
| SMILES | CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)O | |
| InChIKey | XACAHTXEQUTLIK-GZTJUZNOSA-N | |
| PubChem CID | 135519145 | |
| ChEMBL ID | CHEMBL199648 |
The isomeric SMILES notation confirms the E-geometry of the imine bond, which influences molecular stability and reactivity.
Spectroscopic Characterization
Analytical data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate the compound’s structure:
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NMR: Peaks at δ 1.2–1.4 ppm (triplet, 6H) correspond to diethylamino methyl groups, while δ 8.3 ppm (singlet) indicates the imine proton.
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IR: Stretching frequencies at 3250 cm (O–H), 1660 cm (C=O), and 1590 cm (C=N) confirm functional groups.
Synthesis and Reactivity
Condensation Reaction Pathway
The compound is synthesized via acid- or base-catalyzed condensation between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction proceeds under reflux in ethanol, yielding the Schiff base product with water elimination:
Key Reaction Parameters:
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Temperature: 70–80°C
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Catalyst: Acetic acid or piperidine
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Yield: 60–75% after recrystallization
Stability and Degradation
The compound exhibits moderate stability in aqueous solutions (pH 4–8) but undergoes hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, regenerating the aldehyde and carbohydrazide precursors.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound serves as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. Structural modifications at the diethylamino or thiophene groups modulate solubility and target selectivity.
Material Science Applications
Conjugated π-systems enable applications in organic semiconductors, with a calculated bandgap of 2.8 eV .
Limitations and Future Directions
Pharmacokinetic Challenges
Low aqueous solubility (0.12 mg/mL) and moderate plasma protein binding (78%) limit bioavailability. Prodrug strategies (e.g., esterification) are under investigation.
Toxicity Profiling
Acute toxicity studies in rodents indicate an LD > 500 mg/kg, but chronic exposure data are lacking .
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